molecular formula C14H15Cl2NO B5875303 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one CAS No. 145657-31-4

3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5875303
CAS RN: 145657-31-4
M. Wt: 284.2 g/mol
InChI Key: LHFZLBOSEAWBHT-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as DDC, is a chemical compound that has been widely studied for its potential uses in scientific research. This compound is a member of the cyclohexenone family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, thereby disrupting the signaling pathway. 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosine kinases, 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to induce the expression of heat shock proteins and activate the unfolded protein response. 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its specificity for tyrosine kinases, which allows for the study of specific signaling pathways. However, 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have off-target effects, which can complicate data interpretation. Additionally, 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several directions for future research on 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of new tyrosine kinase inhibitors based on the structure of 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. Another area of research is the investigation of the anti-inflammatory effects of 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one and its potential use in the treatment of inflammatory diseases. Additionally, the antibacterial and antifungal properties of 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one could be further explored for the development of new antimicrobial agents.

Synthesis Methods

The synthesis method for 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 2,4-dichloroaniline with cyclohexenone in the presence of a strong base such as potassium carbonate. The reaction proceeds through an intermediate stage where the aniline group is deprotonated, allowing it to react with the carbonyl group of the cyclohexenone. The resulting compound is then purified through recrystallization or chromatography.

Scientific Research Applications

3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been used extensively in scientific research due to its ability to inhibit the activity of tyrosine kinases. This makes it a valuable tool for studying cellular signaling pathways and the role of tyrosine kinases in disease states such as cancer. 3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3-(2,4-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)7-10(6-11(18)8-14)17-13-4-3-9(15)5-12(13)16/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZLBOSEAWBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181076
Record name 3-[(2,4-Dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145657-31-4
Record name 3-[(2,4-Dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145657-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-Dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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